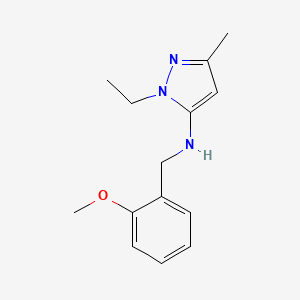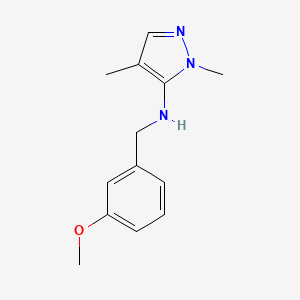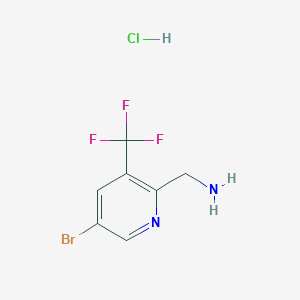
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including the presence of difluoromethoxy and oxopyrrolidine groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
相似化合物的比较
Similar Compounds
Difluoroalkanes: These compounds share the difluoromethoxy group and exhibit similar reactivity in substitution reactions.
Sulfur Compounds: Compounds like sulfur hexafluoride and sulfur dichloride have similar chemical properties due to the presence of fluorine atoms.
Uniqueness
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both difluoromethoxy and oxopyrrolidine groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H11F2NO4 |
|---|---|
分子量 |
271.22 g/mol |
IUPAC 名称 |
(3R,4S)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c1-19-5-2-7(13)9(8(14)3-5)6-4-15-11(16)10(6)12(17)18/h2-3,6,10H,4H2,1H3,(H,15,16)(H,17,18)/t6-,10-/m1/s1 |
InChI 键 |
DDSRGLHTELVARE-LHLIQPBNSA-N |
手性 SMILES |
COC1=CC(=C(C(=C1)F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
规范 SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746683.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746699.png)

![1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746718.png)
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)
![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746731.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11746737.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746739.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)


![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11746750.png)
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
